molecular formula C12H10BrClO B14732723 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol CAS No. 5471-33-0

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol

Cat. No.: B14732723
CAS No.: 5471-33-0
M. Wt: 285.56 g/mol
InChI Key: SJMURIMKKQEKHQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of halogenated naphthalenes. This compound is characterized by the presence of a bromine atom and a chlorine atom attached to a naphthalene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol typically involves the bromination of 2-chloronaphthalene followed by the addition of an ethanol group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 2-Bromo-1-(2-chloronaphthalen-1-yl)acetaldehyde.

    Reduction: Formation of 2-Chloro-1-naphthalen-1-yl)ethanol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or altering the signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one
  • 2-Chloro-1-naphthalen-1-yl)ethanol
  • 2-Bromo-1-naphthalen-1-yl)ethanol

Uniqueness

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the naphthalene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

5471-33-0

Molecular Formula

C12H10BrClO

Molecular Weight

285.56 g/mol

IUPAC Name

2-bromo-1-(2-chloronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H10BrClO/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,11,15H,7H2

InChI Key

SJMURIMKKQEKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(CBr)O)Cl

Origin of Product

United States

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